![molecular formula C17H16ClN3O B2672959 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea CAS No. 32585-53-8](/img/structure/B2672959.png)
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, also known as 2-chloro-N-(3-indolyl)benzamide, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 112-115 °C and a molecular weight of 250.7 g/mol. Its structure is characterized by a phenyl ring with a chlorine substituent and an indole ring connected by a urea linker. The compound has been used in various scientific research areas, such as organic synthesis, pharmacology, and biochemistry.
科学的研究の応用
Nonpeptide Agonist Discovery
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea has contributed to the discovery of nonpeptide agonists. Croston et al. (2002) identified a compound closely related to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant for pharmacological research and potential drug development (Croston et al., 2002).
Corrosion Inhibition
Mistry et al. (2011) studied derivatives of 1,3,5-triazinyl urea, similar to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, as corrosion inhibitors for mild steel in acidic environments. Their research demonstrated the potential of such compounds in protecting metals from corrosion, highlighting their industrial applications (Mistry et al., 2011).
Insecticidal Activity
Research by Mulder and Gijswijt (1973) revealed that compounds structurally similar to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, like PH 60-38 and PH 60-40, belong to a new class of insecticides. These compounds act by interfering with the deposition of insect cuticle, leading to their death. This provides a novel mode of action for pest control (Mulder & Gijswijt, 1973).
Anticonvulsant Action
Vengerovskii et al. (2014) explored a compound with a structure similar to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea for its anticonvulsant properties. Their research indicated its potential in synchronizing bioelectric activity and managing convulsions, suggesting its use in neurological disorders (Vengerovskii et al., 2014).
Environmental Impact Assessment
Halden and Paull (2004) investigated the environmental presence of triclocarban, a compound similar to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, noting its extensive use and scarcity of data on its environmental occurrence. Their research emphasizes the importance of understanding the environmental impact of such compounds (Halden & Paull, 2004).
Optical and Electronic Properties
Shkir et al. (2018) conducted a first principles study on a chalcone derivative structurally similar to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, revealing its significant electro-optic properties. This research suggests potential applications in optoelectronic device fabrications (Shkir et al., 2018).
Chitin Synthesis Inhibition
Research by Deul et al. (1978) on diflubenzuron, a compound similar to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, highlighted its role in inhibiting chitin synthesis in insect larvae, providing insight into novel insecticidal mechanisms (Deul et al., 1978).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-13-5-7-14(8-6-13)21-17(22)19-10-9-12-11-20-16-4-2-1-3-15(12)16/h1-8,11,20H,9-10H2,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODENSRVZLGFMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

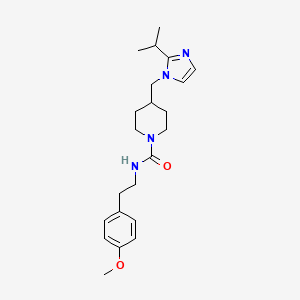
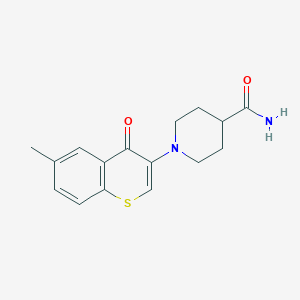
![N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)

![1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid](/img/structure/B2672884.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-5-(2,4,6-trimethylphenyl)pentanamide](/img/structure/B2672888.png)
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B2672889.png)
![3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2672891.png)
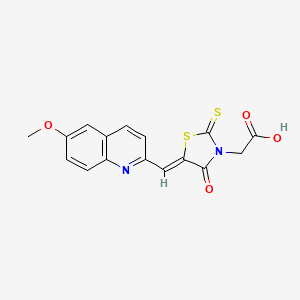
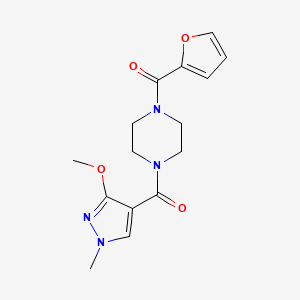
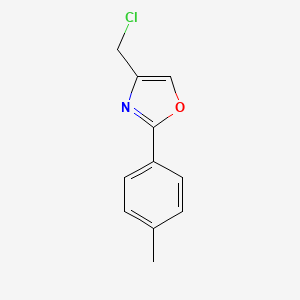


![Tricyclo[2.2.1.02,6]heptane-3-sulfonamide](/img/structure/B2672899.png)